REACTION_CXSMILES
|
[OH2:1].[C:2]([C:24](F)=[O:25])([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([F:23])([F:22])[F:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])[F:3]>>[C:2]([C:24]([OH:25])=[O:1])([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([F:22])([F:21])[F:23])([F:19])[F:18])([F:15])[F:16])([F:12])[F:13])([F:10])[F:9])([F:6])[F:7])([F:3])[F:4]
|
Type
|
CUSTOM
|
Details
|
under stirring in an attempt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml PFA vessel equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
conditioned to 60° C. within the vessel
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |